Cas no 145241-76-5 (7,8-difluoroquinoline)

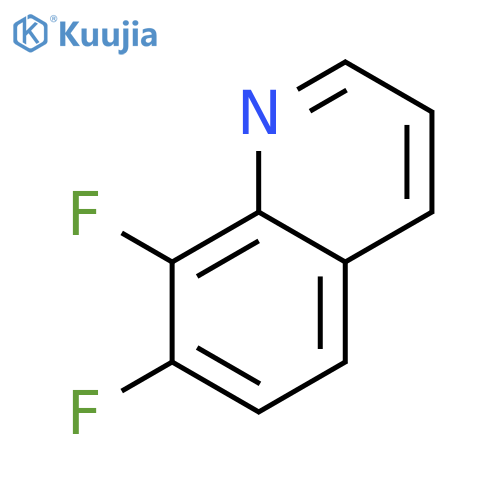

7,8-difluoroquinoline structure

商品名:7,8-difluoroquinoline

7,8-difluoroquinoline 化学的及び物理的性質

名前と識別子

-

- 7,8-difluoro-Quinoline

- 7,8-DIFLUOROQUINOLINE

- Quinoline,7,8-difluoro-

- AC1MHFZY

- ACMC-20n4gs

- AG-D-89027

- CCRIS 8762

- CTK4C4448

- SureCN3562790

- 7,8-difluoroquinoline

-

- MDL: MFCD01075229

- インチ: InChI=1S/C9H5F2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H

- InChIKey: MTJUOHUSWWHAHJ-UHFFFAOYSA-N

- ほほえんだ: FC1C(F)=C2C(C=CC=N2)=CC=1

計算された属性

- せいみつぶんしりょう: 165.03905

じっけんとくせい

- PSA: 12.89

7,8-difluoroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-124429-2.5g |

7,8-difluoroquinoline |

145241-76-5 | 95.0% | 2.5g |

$75.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WL954-200mg |

7,8-difluoroquinoline |

145241-76-5 | 98% | 200mg |

134.0CNY | 2021-07-14 | |

| Enamine | EN300-124429-0.25g |

7,8-difluoroquinoline |

145241-76-5 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-124429-5.0g |

7,8-difluoroquinoline |

145241-76-5 | 95.0% | 5.0g |

$134.0 | 2025-03-21 | |

| Enamine | EN300-124429-10.0g |

7,8-difluoroquinoline |

145241-76-5 | 95.0% | 10.0g |

$255.0 | 2025-03-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00783809-1g |

7,8-Difluoroquinoline |

145241-76-5 | 98% | 1g |

¥299.0 | 2022-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00783809-250mg |

7,8-Difluoroquinoline |

145241-76-5 | 98% | 250mg |

¥125.0 | 2022-03-01 | |

| Enamine | EN300-124429-1.0g |

7,8-difluoroquinoline |

145241-76-5 | 95.0% | 1.0g |

$38.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D588265-25g |

7,8-DIFLUOROQUINOLINE |

145241-76-5 | 97% | 25g |

$850 | 2024-08-03 | |

| Alichem | A189010447-250mg |

7,8-Difluoroquinoline |

145241-76-5 | 98% | 250mg |

229.50 USD | 2021-06-01 |

7,8-difluoroquinoline 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

145241-76-5 (7,8-difluoroquinoline) 関連製品

- 16650-32-1(5,8-Difluoroquinoline)

- 394-68-3(8-Fluoroquinoline)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量